2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Description
This compound is a structurally complex enamide derivative featuring a 1H-1,3-benzodiazol (benzimidazole) core substituted with a 5-methoxy group and an ethyl linker. The central α,β-unsaturated cyanoacrylamide scaffold connects to a 2,5-dimethylpyrrole moiety functionalized with a 1-methoxypropan-2-yl group. Its synthesis likely involves multi-step reactions, possibly using malononitrile or cyanoacetate derivatives as precursors, analogous to methods described in and .
Properties
IUPAC Name |
2-cyano-N-[1-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-14-9-18(17(4)29(14)15(2)13-31-5)10-19(12-25)24(30)26-16(3)23-27-21-8-7-20(32-6)11-22(21)28-23/h7-11,15-16H,13H2,1-6H3,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLZBCXYEICDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)NC(C)C2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 1-methoxypropan-2-yl group on the pyrrole ring may improve solubility compared to bulkier alkyl chains (e.g., 3-methylbutyl in ).
- Unlike the nitroaryl group in , the target’s 5-methoxybenzodiazol substituent could reduce electrophilic toxicity while maintaining π-π stacking interactions.
Computational and Crystallographic Insights
- Molecular docking : The benzimidazole moiety’s planar structure could favor ATP-binding pocket interactions in kinases, similar to imatinib-like drugs .
- Crystallography : Software like SHELX and ORTEP-3 would aid in resolving the stereochemistry of the 1-methoxypropan-2-yl group, critical for activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
